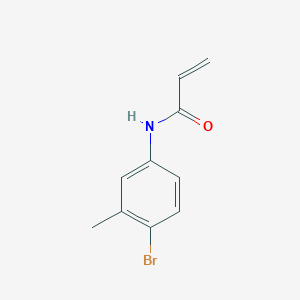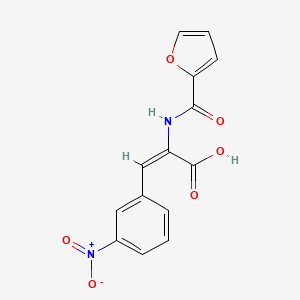![molecular formula C11H11ClN4O2 B5846957 4-[(4-chloro-2-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5846957.png)
4-[(4-chloro-2-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-2-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is a chemical compound used in scientific research for its unique properties. This compound is commonly known as "CTA" and has been extensively studied for its potential use in various fields of research.
Mécanisme D'action
The mechanism of action of CTA is not fully understood. However, it has been suggested that CTA may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. In addition, CTA may also induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
CTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CTA can inhibit the activity of various enzymes, including DNA polymerase and topoisomerase. In addition, CTA has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTA in lab experiments is its relatively low cost and ease of synthesis. In addition, CTA has been shown to have a wide range of biological activities, making it a versatile compound for use in various fields of research.
However, one limitation of using CTA in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on CTA. One area of interest is the development of CTA-based drugs for the treatment of microbial infections and cancer. In addition, further studies are needed to elucidate the mechanism of action of CTA and its potential side effects.
Another area of interest is the development of new synthetic methods for CTA. This could lead to the production of more efficient and cost-effective methods for large-scale production of CTA.
Conclusion:
In conclusion, CTA is a chemical compound with a wide range of biological activities. Its antimicrobial, antifungal, and anticancer properties make it a versatile compound for use in various fields of research. While there are some potential limitations to its use, further research on CTA could lead to the development of new drugs and treatments for microbial infections and cancer.
Méthodes De Synthèse
The synthesis of CTA involves the reaction of 4-chloro-2-methylphenol with acetic anhydride to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to form the final product, CTA. The synthesis of CTA is a straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
CTA has been extensively studied for its potential use in various fields of research. It has been shown to have antimicrobial, antifungal, and anticancer properties. In microbiology, CTA has been used to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, CTA has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
In cancer research, CTA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that CTA may act by inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chloro-2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-7-4-8(12)2-3-9(7)18-5-10(17)16-6-14-15-11(16)13/h2-4,6H,5H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXGJMJMEWUZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5846891.png)

![5-(methoxymethyl)-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5846902.png)

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5846918.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5846925.png)


![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5846954.png)
![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5846965.png)
![1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone](/img/structure/B5846984.png)